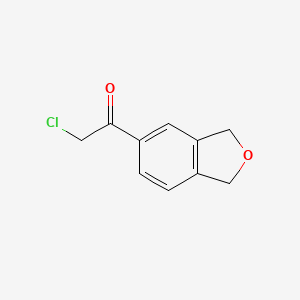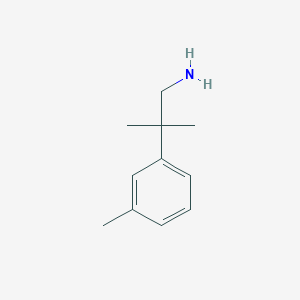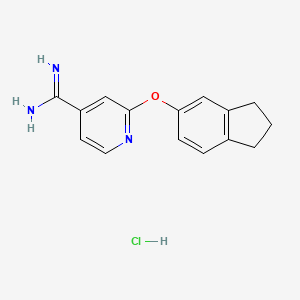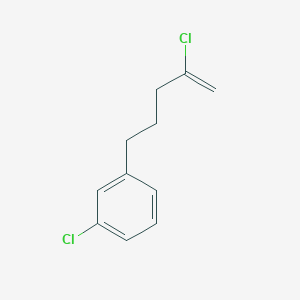
2-Chloro-5-(3-chlorophenyl)-1-pentene
Übersicht
Beschreibung
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about the class of compounds it belongs to and its relevance in scientific research or industry.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with specific reactants and catalysts.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical structure of the molecule, including the arrangement of atoms and the lengths and angles of chemical bonds.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity with other substances, the conditions under which reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility in various solvents, and stability under various conditions. It may also include spectroscopic properties like UV/Vis, IR, and NMR spectra.Wissenschaftliche Forschungsanwendungen
Decomposition and Isomerization Reactions : Awan, Burgess, and Manion (2012) studied the decomposition and intramolecular H-transfer isomerization reactions of 1-pentyl radicals, which are closely related to the chemical structure of 2-Chloro-5-(3-chlorophenyl)-1-pentene. Their research, conducted using shock tube experiments and quantum chemical methods, contributes to understanding the thermal stability and reaction pathways of such compounds (Awan, Burgess, & Manion, 2012).
Hydroisomerization Catalyzed by Metal Halides : The study by Bond and Hillyard (1968) investigates the isomerization of olefins, similar in structure to 2-Chloro-5-(3-chlorophenyl)-1-pentene, catalyzed by tris(triphenylphosphine)rhodium halides. This research offers insights into the catalytic processes that can be applied to similar compounds (Bond & Hillyard, 1968).
Adsorption and Reaction on Metal Surfaces : Doyle, Shaikhutdinov, and Freund (2004) explored the adsorption of pentenes on Pd(111) and Pd/Al2O3 model catalysts. Their findings are relevant for understanding how compounds like 2-Chloro-5-(3-chlorophenyl)-1-pentene might interact with metallic surfaces, which is crucial in various industrial and chemical processes (Doyle, Shaikhutdinov, & Freund, 2004).
Catalytic Properties in Alkene Hydroformylation : Kioeński, Gliński, and Bielawski (1988) studied the hydroformylation of 1-pentene over various metal-supported catalysts. Their research helps to understand the catalytic behavior of compounds related to 2-Chloro-5-(3-chlorophenyl)-1-pentene in hydroformylation reactions (Kioeński, Gliński, & Bielawski, 1988).
Alkene Incorporation in Fischer-Tropsch Synthesis : Tau, Dabbagh, and Davis (1990) investigated the incorporation and behavior of pentenes in Fischer-Tropsch synthesis, providing insights into the reactivity and potential applications of similar alkenes in synthetic processes (Tau, Dabbagh, & Davis, 1990).
Safety And Hazards
This includes information on the compound’s toxicity, flammability, and environmental impact. It may also include precautions for handling and storage.
Zukünftige Richtungen
This could involve potential applications of the compound, areas for further research, and ways the synthesis or use of the compound could be improved.
Eigenschaften
IUPAC Name |
1-chloro-3-(4-chloropent-4-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2/c1-9(12)4-2-5-10-6-3-7-11(13)8-10/h3,6-8H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCGUIQGNNYITO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCC1=CC(=CC=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-chlorophenyl)-1-pentene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1421416.png)
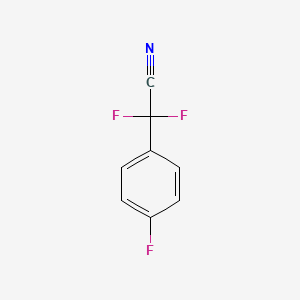
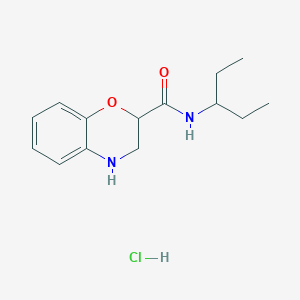
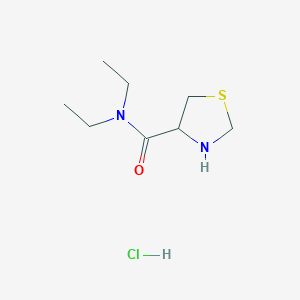
![8-Nonenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2R)-](/img/structure/B1421420.png)
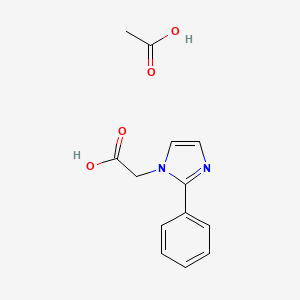
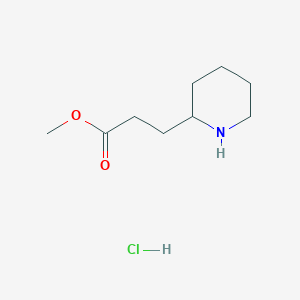
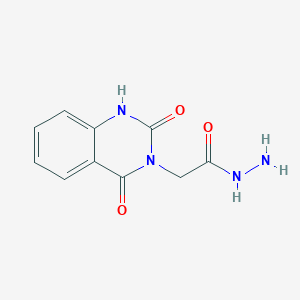
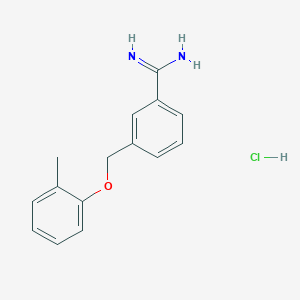
![N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride](/img/structure/B1421432.png)
![1,7-Diazaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B1421433.png)
